molecular formula C8H7BF2O4 B1425087 2,3-Difluoro-4-(methoxycarbonyl)phenylboronic acid CAS No. 1402238-29-2

2,3-Difluoro-4-(methoxycarbonyl)phenylboronic acid

Cat. No.: B1425087
CAS No.: 1402238-29-2
M. Wt: 215.95 g/mol
InChI Key: DNIOTHIAVRFCFK-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(methoxycarbonyl)phenylboronic acid is an organoboron compound with the molecular formula C8H7BF2O4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms and a methoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .

Mechanism of Action

Target of Action

The primary target of 2,3-Difluoro-4-(methoxycarbonyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects of this pathway include the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound’s stability and reactivity can be influenced by factors such as ph .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the formation of new carbon–carbon bonds . This results in the creation of chemically differentiated fragments, contributing to the diversity and complexity of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of boronic esters, which includes this compound, is considerably accelerated at physiological pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-(methoxycarbonyl)phenylboronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an appropriate fluoro-substituted aromatic compound. The reaction conditions often include the use of boron reagents such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-4-(methoxycarbonyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: The major products are biaryl compounds.

    Oxidation: The major product is the corresponding phenol.

    Reduction: The major products depend on the specific reducing agent and conditions used.

Scientific Research Applications

2,3-Difluoro-4-(methoxycarbonyl)phenylboronic acid has diverse applications in scientific research:

Comparison with Similar Compounds

  • 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Comparison: 2,3-Difluoro-4-(methoxycarbonyl)phenylboronic acid is unique due to the presence of two fluorine atoms, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer different electronic properties and steric effects, making it suitable for specific synthetic applications .

Properties

IUPAC Name

(2,3-difluoro-4-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF2O4/c1-15-8(12)4-2-3-5(9(13)14)7(11)6(4)10/h2-3,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIOTHIAVRFCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C(=O)OC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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